molecular formula C24H27N3O5S2 B2984320 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923488-24-8

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2984320
CAS No.: 923488-24-8
M. Wt: 501.62
InChI Key: QGHXNLUVMUWBBJ-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage cardiovascular research. This compound features a characteristic molecular scaffold comprising a thiazole ring linked to a piperidine carboxamide core and a toluenesulfonamide (tosyl) group. While specific pharmacological data for this exact compound is not available in the current literature, its core structure is closely related to a class of compounds known to modulate potassium channels . Specifically, highly analogous compounds, such as the potent and selective KCNQ1 potassium channel activator ML277, have been identified from high-throughput screens . The KCNQ1 channel plays a critical physiological role in the repolarization phase of the cardiac action potential. Mutations in this channel are a leading cause of Long QT Syndrome (LQTS), a disorder that can predispose individuals to life-threatening arrhythmias . Therefore, research compounds with this structural motif are valuable tools for investigating the function and pharmacology of the KCNQ1 channel complex. The molecular design, incorporating the 3,4-dimethoxyphenyl-thiazole moiety, suggests potential for target engagement and optimized physicochemical properties. Researchers can utilize this compound as a chemical probe to study cardiac electrophysiology and for the in vitro exploration of potential therapeutic strategies for LQTS. It is also a key intermediate for further structure-activity relationship (SAR) studies in the design of novel ion channel modulators . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-16-4-7-19(8-5-16)34(29,30)27-12-10-17(11-13-27)23(28)26-24-25-20(15-33-24)18-6-9-21(31-2)22(14-18)32-3/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHXNLUVMUWBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C25H29N3O5S
  • Molecular Weight : 515.6 g/mol

The structure includes a thiazole ring, a piperidine moiety, and a tosyl group, which contribute to its biological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may impact fatty acid amide hydrolase (FAAH) activity, which is crucial for endocannabinoid metabolism .
  • Receptor Interaction : It potentially interacts with various receptors in the central nervous system (CNS), suggesting implications for neuropharmacological applications.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antinociceptive Demonstrated pain-relieving properties in animal models.
Anti-inflammatory Exhibits potential to reduce inflammation through modulation of cytokine release.
Neuroprotective Shows promise in protecting neuronal cells from damage in vitro and in vivo.
Antidepressant-like Behavioral studies indicate effects similar to traditional antidepressants.

Case Studies and Research Findings

  • Antinociceptive Effects : A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in pain responses during formalin tests, indicating its potential as an analgesic agent .
  • Neuroprotective Properties : In vitro studies have shown that this compound can protect against oxidative stress-induced neuronal cell death. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Behavioral Studies : Animal models subjected to chronic stress showed improvements in depressive-like behaviors when treated with this compound, suggesting it may influence mood regulation through serotonergic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Carboxamide Derivatives

The compound shares a thiazole-carboxamide backbone with analogs reported in Molecules (2014) and Iranian Journal of Pharmaceutical Research (2021). Key differences lie in substituents and their pharmacological implications:

Compound Name Substituents on Thiazole Bioactivity/Properties Reference
Target Compound 4-(3,4-Dimethoxyphenyl), 1-tosylpiperidine Unknown (structural focus) -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide Benzamide + 3,4-dimethoxyphenethyl Neurotrophic activity in PC12 cells
3,4-Dichloro-N-(5-morpholinomethyl-thiazol-2-yl)benzamide Morpholinomethyl + pyridinyl Antimicrobial potential

The morpholinomethyl and pyridinyl substituents in analogs enhance solubility and target engagement via hydrogen bonding, whereas the tosylpiperidine group in the target compound may improve metabolic stability due to steric bulk and sulfonamide-mediated enzyme inhibition .

3,4-Dimethoxyphenyl-Containing Analogs

The 3,4-dimethoxyphenyl group is a critical pharmacophore in neuroactive compounds. For example:

  • trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene () showed neurotrophic effects in cortical neurons via NGF-like signaling, suggesting that the dimethoxy motif enhances membrane permeability and receptor binding .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) demonstrated moderate neuroprotection, with a melting point of 90°C and distinct NMR shifts (e.g., aromatic protons at δ 6.7–7.1 ppm) .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide?

The compound is typically synthesized via a multi-step route involving:

  • Thiazole ring formation : Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization to yield 4-(3,4-dimethoxyphenyl)thiazol-2-amine .
  • Piperidine carboxamide coupling : Reaction of 1-tosylpiperidine-4-carboxylic acid with the thiazol-2-amine intermediate using coupling agents like HATU or EDCI in DMF or DCM. Purification is achieved via column chromatography or recrystallization .
  • Key intermediates : Tosylpiperidine carboxamide and thiazol-2-amine derivatives are critical precursors .

Q. Which spectroscopic methods are critical for confirming structural integrity and purity?

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in thiazole/piperidine rings) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z).
  • HPLC : Assesses purity (>98% by reverse-phase C18 columns, acetonitrile/water gradients) .

Q. What preliminary biological assays are recommended to evaluate this compound?

  • Kinase inhibition assays : Test activity against kinases (e.g., KCC2 or D1 protease) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Solvent selection : DMF improves coupling efficiency but may require switching to THF for scalability .
  • Catalyst tuning : Use 10 mol% DMAP to enhance acylation rates .
  • Purification : Replace column chromatography with pH-dependent crystallization (e.g., using ethanol/water mixtures) to improve yield (e.g., from 39% to 67% in similar analogs) .

Table 1 : Yield Optimization Strategies for Key Steps

StepCondition AdjustmentYield ImprovementReference
Amide Coupling1.2 eq HATU, 0°C → RT39% → 57%
CyclizationReflux in EtOH/H₂O (8:2)6% → 35%
PurificationEthanol recrystallization24% → 78%

Q. How should contradictory results in biological activity assays be resolved?

  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests to rule out off-target effects .
  • Stability testing : Monitor compound degradation in assay buffers (e.g., pH 7.4 PBS) via LC-MS to confirm bioactivity correlates with intact structure .
  • Metabolite profiling : Identify active metabolites using hepatocyte incubation studies .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Substituent variation : Replace 3,4-dimethoxyphenyl with fluorinated or nitro groups to assess electronic effects on target binding .
  • Scaffold hopping : Synthesize analogs with piperidine replaced by morpholine or pyrrolidine to probe steric tolerance .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with kinases or proteases .

Table 2 : SAR Insights from Structural Analogs

ModificationActivity ChangeTarget RelevanceReference
3,4-Dimethoxy → 4-Fluorophenyl10× ↓ KCC2 inhibitionHydrophobic pocket
Tosyl → Benzoyl3× ↑ cytotoxicityEnhanced cell uptake
Piperidine → MorpholineInactiveSteric clash

Q. How can researchers design experiments to study the compound’s mechanism of action?

  • Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 knockout : Validate target dependency by silencing candidate genes (e.g., KCC2) in cellular models .
  • Kinetic studies : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish reversible vs. covalent binding .

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